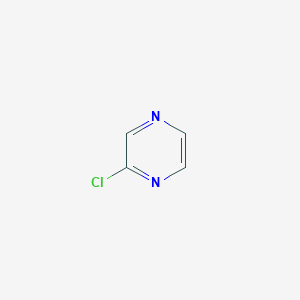

2-Chloropyrazin

Übersicht

Beschreibung

Elimusertib ist ein niedermolekularer Inhibitor des Ataxia-Telangiectasie- und Rad3-verwandten Proteins (ATR). Es wird derzeit klinisch in verschiedenen Krebseinheiten sowohl bei Erwachsenen als auch bei Kindern getestet. Elimusertib hat vielversprechende präklinische Antitumoraktivität gezeigt, insbesondere in pädiatrischen soliden Tumormodellen .

Wissenschaftliche Forschungsanwendungen

Elimusertib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die ATR-Hemmung und ihre Auswirkungen auf DNA-Schadensreaktionen zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation von Zellreaktionen auf DNA-Schäden und Replikationsstress.

Medizin: Wird in klinischen Studien auf sein Potenzial zur Behandlung verschiedener Krebsarten getestet, darunter pädiatrische solide Tumoren und Lymphome

Industrie: Wird bei der Entwicklung neuer therapeutischer Strategien und Arzneimittelformulierungen eingesetzt, die auf ATR-assoziierte Signalwege abzielen

5. Wirkmechanismus

Elimusertib übt seine Wirkung aus, indem es selektiv die Aktivität der ATR-Kinase hemmt. ATR ist ein wichtiger Bestandteil des DNA-Schadensreaktionssystems, und seine Hemmung führt zur Anhäufung von DNA-Schäden in Krebszellen. Dies führt zu einem Zellzyklusarrest und Apoptose, insbesondere in Zellen mit hohem Replikationsstress oder Defiziten in der DNA-Reparatur .

Wirkmechanismus

Target of Action

2-Chloropyrazine, also known as Chloropyrazine, is a nitrogen-containing heterocyclic compound .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds play a key role in drug production . .

Biochemical Pathways

Nitrogen-containing heterocyclic compounds like 2-Chloropyrazine are known to be involved in various biological activities . .

Pharmacokinetics

An analytical method involving the conversion of a parent drug to 2-Chloropyrazine has been used in pharmacokinetic evaluations . .

Result of Action

As a nitrogen-containing heterocyclic compound, it is likely to have various biological activities . .

Biochemische Analyse

Biochemical Properties

Chloropyrazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of benzothiazepine derivatives, which have shown significant antitubercular activities . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Chloropyrazine can have various effects on cells and cellular processes. For example, certain derivatives of chloropyrazine have shown cytotoxic activities, indicating that they can influence cell function . This could potentially involve impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of chloropyrazine is complex and depends on the specific biochemical context. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of chloropyrazine can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of chloropyrazine can vary with different dosages in animal models. Studies have shown that certain derivatives of chloropyrazine can have toxic or adverse effects at high doses .

Metabolic Pathways

Chloropyrazine is involved in various metabolic pathways. It can interact with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Chloropyrazine can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of chloropyrazine and its effects on activity or function can vary depending on the specific biochemical context. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Die Synthese von Elimusertib umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplung unter spezifischen Reaktionsbedingungen. Die industriellen Produktionsverfahren für Elimusertib sind proprietär und beinhalten optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Detaillierte Syntheserouten und Reaktionsbedingungen werden in der Regel in Patentliteratur und wissenschaftlichen Publikationen offengelegt .

Analyse Chemischer Reaktionen

Elimusertib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Elimusertib kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um Elimusertib zu modifizieren und möglicherweise seine pharmakologischen Eigenschaften zu verändern.

Substitution: Elimusertib kann Substitutionsreaktionen unterliegen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Elimusertib ist einzigartig unter den ATR-Inhibitoren aufgrund seiner hohen Selektivität und Potenz. Ähnliche Verbindungen umfassen:

Ceralasertib: Ein weiterer ATR-Inhibitor mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Berzosertib: Ein ATR-Inhibitor mit unterschiedlichem pharmakokinetischem Verhalten und klinischen Anwendungen

Elimusertib zeichnet sich durch seine starke präklinische Antitumoraktivität und sein Potenzial für die klinische Anwendung bei pädiatrischen Krebserkrankungen aus .

Biologische Aktivität

2-Chloropyrazine is a chlorinated derivative of pyrazine, a nitrogen-containing heterocyclic compound. The biological activity of 2-chloropyrazine has been the subject of various studies, focusing on its potential as an antimicrobial, antiproliferative, and cytotoxic agent. This article reviews the key findings from recent research, highlighting its biological activities, structure-activity relationships (SAR), and potential applications in drug development.

Antimicrobial Activity

Recent studies have demonstrated that 2-chloropyrazine exhibits notable antimicrobial properties. In a study assessing chloropyrazine-tethered pyrimidine derivatives, compounds containing the chloropyrazine moiety showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 45.37 µM to 200 µM , indicating varying degrees of effectiveness against different bacterial strains .

Table 1: Antimicrobial Activity of 2-Chloropyrazine Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 50 |

| Compound B | E. coli | 100 |

| Compound C | Pseudomonas aeruginosa | 75 |

| Compound D | Bacillus subtilis | 200 |

Antiproliferative Activity

2-Chloropyrazine derivatives have also been evaluated for their antiproliferative effects against cancer cell lines. A series of chloropyrazine conjugated benzothiazepines were synthesized and tested for their ability to inhibit cell proliferation in gastric cancer cells (SGC-7901). One compound exhibited an IC50 value of 2.3 ± 0.07 µM , indicating strong potential as a telomerase inhibitor .

Table 2: Antiproliferative Activity of Chloropyrazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | SGC-7901 | 2.3 |

| Compound F | DU-145 | 18 |

| Compound G | Normal Liver Cells (LO2) | >100 |

Structure-Activity Relationships (SAR)

The biological activities of chloropyrazine derivatives are influenced by their structural features. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity significantly. Conversely, certain substitutions can diminish efficacy against cancer cell lines .

Key Findings on SAR:

- Electron-Withdrawing Groups : Enhance antibacterial properties.

- Electron-Donating Groups : May reduce antiproliferative activity.

- Substituent Positioning : Critical for optimal interaction with biological targets.

Case Studies

- Antimicrobial Screening : A study synthesized various chloropyrazine derivatives linked to benzothiazepines, revealing that compounds with higher lipophilicity exhibited better antimicrobial activities against Mycobacterium tuberculosis, with inhibition rates up to 72% .

- Antiproliferative Studies : A series of pyrimidine derivatives tethered to chloropyrazine were evaluated for their effects on prostate cancer cells, demonstrating that specific substitutions could lead to improved potency compared to standard chemotherapeutics like methotrexate .

Eigenschaften

IUPAC Name |

2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELVZYOEQVJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065779 | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14508-49-7 | |

| Record name | Chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14508-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloropyrazine?

A1: The molecular formula of 2-chloropyrazine is C4H3ClN2, and its molecular weight is 126.55 g/mol. []

Q2: How can 2-chloropyrazine be synthesized?

A2: 2-chloropyrazine can be synthesized through various methods. One approach involves reacting 2-chloropyrazine 1-oxide with refluxing phosphoryl chloride in the presence of an amine. [] Another method utilizes the reaction of 3-substituted pyrazine 1-oxides with chloroacetyl chloride instead of phosphoryl chloride to yield 6-substituted 2-chloropyrazines. []

Q3: What spectroscopic data can be used to characterize 2-chloropyrazine and its derivatives?

A3: Researchers frequently utilize 1H NMR, 13C NMR, IR, and mass spectrometry to confirm the structures of 2-chloropyrazine and its derivatives. [, , ]

Q4: How does the chlorine atom in chloropyrazines influence their reactivity?

A4: The chlorine atom in chloropyrazines serves as a key site for nucleophilic substitution reactions. This reactivity enables the introduction of various functional groups, leading to diverse pyrazine derivatives. For instance, reactions with sodium methoxide, sodium benzyl oxide, and sodium azide are reported. [, ]

Q5: Can chloropyrazines undergo cross-coupling reactions?

A5: Yes, chloropyrazines are highly amenable to palladium-catalyzed cross-coupling reactions. This enables the formation of new C-C bonds by reacting with various substrates like ethylenes, acetylenes, and aromatic heterocycles. [, , , , ]

Q6: What is the role of palladium catalysts in cross-coupling reactions involving chloropyrazines?

A6: Palladium catalysts facilitate the formation of a carbon-palladium bond with chloropyrazines, enabling subsequent reactions with various coupling partners like acetylenes. The choice of palladium catalyst can influence the reaction outcome. For example, tetrakis(triphenylphosphine) palladium effectively catalyzes reactions with chloro-alkylpyrazines, while a combination of bis(triphenylphosphine) palladium dichloride and copper(I) iodide is preferred for chloro-phenylpyrazines. []

Q7: What type of products are obtained from the palladium-catalyzed cross-coupling of chloropyrazines with acetylenes?

A7: The reaction leads to the formation of alkynylpyrazines. Interestingly, when 3-chloropyrazine 1-oxide reacts with 1-hexyne, both the expected 3-(1-hexynyl)pyrazine 1-oxide and the codimerization product, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide, are observed. []

Q8: Can chloropyrazines be used as ligands in coordination compounds?

A8: Yes, chloropyrazines can act as N-donor ligands in coordination compounds with various transition metals, including zinc, nickel, manganese, cadmium, and copper. The resulting complexes exhibit diverse structural motifs and potential applications in materials chemistry. [, , , , , , , ]

Q9: What structural features are observed in cadmium halide coordination polymers containing 2-chloropyrazine or 2-methylpyrazine?

A9: Both ligands form similar one-dimensional chain structures where cadmium cations, octahedrally coordinated by two N-donor ligands and four halides, are linked by bridging halide anions. Interestingly, the 2-methylpyrazine complexes exhibit thermal reactivity, transforming into ligand-deficient species upon heating, whereas the 2-chloropyrazine analogues do not. []

Q10: Have any computational studies been conducted on chloropyrazine derivatives?

A10: Yes, computational studies, including molecular docking, have been employed to investigate the potential binding interactions of chloropyrazine derivatives with biological targets. For example, docking studies of a chloropyrazine-tethered pyrimidine derivative against dihydrofolate reductase (DHFR) revealed favorable binding interactions, suggesting its potential as an antiproliferative agent. []

Q11: How do structural modifications of chloropyrazines affect their biological activity?

A11: Structural modifications significantly influence the biological activities of chloropyrazine derivatives. For instance, introducing various substituents on the pyrazine ring, such as benzylamino groups, can modulate their antimycobacterial activity. [] Furthermore, incorporating chloropyrazine into larger frameworks, such as pyrimidine derivatives, can lead to potent antimicrobial and antiproliferative agents. []

Q12: How was the stability of a potential drug candidate containing chloropyrazine assessed?

A12: A stability-indicating UPLC method was developed and validated according to ICH guidelines to assess the stability of a novel epithelial sodium channel blocker, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate. This method ensures specificity, linearity, accuracy, precision, and robustness in quantifying the drug and detecting potential degradation products under various stress conditions. []

Q13: What is the in vivo efficacy of sulfachloropyrazine against coccidial infections in chickens?

A13: Studies have demonstrated that sulfachloropyrazine effectively suppresses oocyst discharge in chickens infected with Eimeria tenella and Eimeria acervulina. Notably, its anticoccidial activity surpasses that of sulfadimethoxine. Administering sulfachloropyrazine at different stages of Eimeria tenella infection revealed that treatment during schizogony completely suppressed the parasite. []

Q14: Which pyrazine derivative showed promising anti-tuberculosis activity?

A14: Among a series of synthesized pyrazinecarboxamides, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv with an MIC of 6 µM. Importantly, this compound demonstrated low cytotoxicity in the HepG2 cell line, indicating a favorable safety profile. []

Q15: Are there any known toxicity concerns associated with chloropyrazine derivatives?

A15: While specific toxicity data for chloropyrazine itself is limited within the provided research, studies on its derivatives highlight potential concerns. For instance, pyrazine diazohydroxide (PZDH), metabolized to 2-chloropyrazine, exhibited dose-limiting thrombocytopenia and neutropenia in a phase I clinical trial. [] Additionally, some amiloride analogs, structurally similar to chloropyrazine, demonstrated cytotoxicity and inhibition of protein synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.